5-chloro-7-[[4-(methylthio)phenyl](2-pyridinylamino)methyl]-8-quinolinol
Overview
Description
5-chloro-7-[[4-(methylthio)phenyl](2-pyridinylamino)methyl]-8-quinolinol, commonly known as Clioquinol, is a synthetic compound that exhibits broad-spectrum antimicrobial properties. It is widely used in scientific research for its ability to chelate metal ions and has been shown to have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
Clioquinol exerts its antimicrobial and neuroprotective effects through its ability to chelate metal ions. It has a high affinity for zinc and copper ions, which are essential cofactors for many enzymes and proteins. By chelating these ions, clioquinol disrupts their normal function and can inhibit the growth of bacteria and fungi. Additionally, clioquinol has been shown to inhibit the formation of amyloid plaques by chelating metal ions that are involved in their formation.
Biochemical and Physiological Effects:
Clioquinol has been shown to have a variety of biochemical and physiological effects. In addition to its antimicrobial and neuroprotective effects, clioquinol has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and repair. Additionally, clioquinol has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of clioquinol is its broad-spectrum antimicrobial activity, which makes it useful for a variety of applications. Additionally, its ability to chelate metal ions makes it a useful tool for studying the role of metal ions in biological systems. However, clioquinol has some limitations in lab experiments, including its potential toxicity and the need to use high concentrations to achieve its desired effects.
Future Directions
There are several potential future directions for research on clioquinol. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research on the use of clioquinol as a tool for studying the role of metal ions in biological systems. Finally, there is interest in developing clioquinol derivatives with improved properties, such as reduced toxicity and increased specificity for certain metal ions.
Scientific Research Applications
Clioquinol has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. It has been shown to inhibit the formation of amyloid plaques, which are a hallmark of Alzheimer's disease, by chelating metal ions that play a key role in their formation. Additionally, clioquinol has been shown to have neuroprotective effects and may have potential applications in the treatment of Parkinson's disease.
properties
IUPAC Name |
5-chloro-7-[(4-methylsulfanylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS/c1-28-15-9-7-14(8-10-15)20(26-19-6-2-3-11-24-19)17-13-18(23)16-5-4-12-25-21(16)22(17)27/h2-13,20,27H,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBZNEGNWZYYGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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